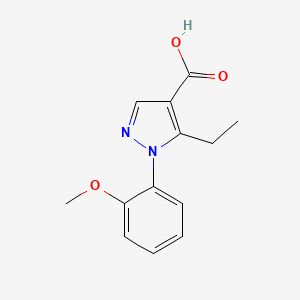

5-ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Description

5-Ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring an ethyl group at position 5 and a 2-methoxyphenyl substituent at position 1 of the pyrazole ring. Pyrazole carboxylic acids are widely studied for their diverse pharmacological properties, including analgesic, anti-inflammatory, and enzyme inhibitory activities .

Properties

IUPAC Name |

5-ethyl-1-(2-methoxyphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-10-9(13(16)17)8-14-15(10)11-6-4-5-7-12(11)18-2/h4-8H,3H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIIJNVJTRIOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C2=CC=CC=C2OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to consolidate findings related to its biological activity, including anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant research studies.

- Molecular Formula : C13H14N2O3

- Molecular Weight : 246.26 g/mol

- CAS Number : 1482817-29-7

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, as potent anticancer agents. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The compound exhibited varying degrees of inhibition, with the most notable effects observed in MCF7 and HepG2 cell lines. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Pyrazoles are known to inhibit pro-inflammatory cytokines, and studies have indicated that derivatives can modulate pathways involved in inflammation.

Table 2: Inhibition of Pro-inflammatory Cytokines

| Compound | Cytokine Inhibition (%) | Reference |

|---|---|---|

| 5-Ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | TNF-alpha: 97.7% at 10 mM |

This data suggests that the compound could be beneficial in conditions characterized by excessive inflammation.

Mechanistic Insights

Mechanistic studies have indicated that the biological activity of this pyrazole derivative may be attributed to its ability to interfere with various signaling pathways:

- EGFR Signaling : The compound has been shown to interact with the Epidermal Growth Factor Receptor (EGFR), which is crucial for cell proliferation and survival.

- p38 MAPK Pathway : Inhibition of this pathway can lead to reduced inflammation and cancer cell growth.

Case Studies

-

Study on MCF7 Cells : In a controlled study, treatment with the compound resulted in a significant reduction in cell viability, with flow cytometry analysis indicating increased apoptosis rates.

- Findings : The study reported an IC50 value of 3.79 µM, highlighting its potential as a therapeutic agent for breast cancer.

-

Anti-inflammatory Model : In vivo studies demonstrated that administration of the compound significantly reduced TNF-alpha levels in a murine model of acute inflammation.

- Findings : The results suggested that the compound could be developed into a therapeutic for inflammatory diseases.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 1 and 5 of the pyrazole ring, impacting molecular weight, solubility, and bioactivity.

*Calculated based on molecular formula C₁₃H₁₄N₂O₃.

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity and may enhance receptor binding. Amino groups (e.g., 4-aminophenyl in ) improve water solubility and enable further derivatization.

- Synthesis Yields: Hydrolysis of ethyl esters (e.g., 80% yield for 5-methyl-1,3-diphenyl analog ) is a common route. Hydrogenation methods (76% yield for 4-aminophenyl derivative ) are effective for nitro group reduction.

Stability and Commercial Availability

- Discontinued Compounds : 5-Ethyl-1-(6-methoxypyridazinyl) and 5-ethyl-1-(2-hydroxyethyl) analogs are discontinued, possibly due to synthesis complexity or poor stability .

- Active Research : Derivatives like 5-ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid (MW 223.27) are under study for CNS applications, leveraging the piperidine group’s basicity .

Preparation Methods

Cyclocondensation of 2-methoxyphenylhydrazine with Ethyl 3-oxobutanoate (Ethyl Acetoacetate)

A common synthetic pathway involves reacting 2-methoxyphenylhydrazine with ethyl acetoacetate (ethyl 3-oxobutanoate) under basic or acidic conditions to form the pyrazole ring.

Step 1: Hydrazone Formation

- 2-methoxyphenylhydrazine condenses with the β-ketoester to form a hydrazone intermediate.

Step 2: Cyclization

- The hydrazone undergoes intramolecular cyclization, facilitated by base (e.g., sodium ethoxide) or acid catalysis, to form the pyrazole ring.

Step 3: Hydrolysis

- The ester group at the 4-position is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

This method is adapted from analogous syntheses of related pyrazoles such as ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, with modifications to accommodate the 2-methoxy substitution and the ethyl group at the 5-position.

Selective Alkylation and Functional Group Manipulation

- The ethyl group at the 5-position can be introduced via alkylation of a pyrazole intermediate lacking this substituent.

- Protecting groups may be employed on the methoxyphenyl moiety or hydroxyl groups to prevent side reactions.

- Directed ortho-metalation techniques (e.g., using lithium tetramethylpiperidide) can be used for regioselective functionalization at the 5-position before ring closure or after initial ring formation.

Alternative Routes via Pyrazole-5-carboxylic Acid Esters

According to patent literature (US6297386B1), methods for preparing 1-alkyl-pyrazol-5-carboxylic acid esters can be adapted for this compound:

- Starting from appropriate substituted hydrazines and β-ketoesters or β-diketones.

- Employing branched or linear alkyl groups for the 1-position substituent.

- Subsequent hydrolysis of esters to carboxylic acids under controlled conditions.

This patent describes processes that optimize yields and purity through controlled reaction times, temperatures, and solvent choices.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Temperature | 80–100 °C | Increases cyclization rate but may cause side reactions |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Enhances regioselectivity and solubility of intermediates |

| Base Catalyst | Sodium ethoxide or potassium carbonate | Facilitates hydrazone formation and cyclization |

| Reaction Time | Several hours (4–12 h) | Longer times improve conversion |

Q & A

Basic Research Questions

Q. What are the key structural features of 5-ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, and how do they influence its reactivity?

- The compound consists of a pyrazole core substituted at positions 1 (2-methoxyphenyl), 4 (carboxylic acid), and 5 (ethyl group). The electron-withdrawing carboxylic acid enhances hydrogen-bonding interactions, while the 2-methoxyphenyl group introduces steric and electronic effects that modulate biological target binding. X-ray crystallography studies on analogous pyrazole derivatives (e.g., 5-methyl-1-phenyl analogs) reveal planar pyrazole rings and intermolecular hydrogen-bonding networks critical for stability .

Q. What synthetic routes are commonly employed for pyrazole-4-carboxylic acid derivatives, and how are yields optimized?

- A typical synthesis involves cyclocondensation of β-ketoesters with hydrazines, followed by hydrolysis to the carboxylic acid. For example, ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA to form intermediates, which are hydrolyzed under basic conditions (e.g., NaOH/EtOH). Yields depend on temperature control (60–80°C) and stoichiometric ratios, with optimized procedures achieving >70% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm substituent positions via chemical shifts (e.g., carboxylic acid proton at δ ~12–13 ppm).

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and 2500–3300 cm (O-H stretch) verify the carboxylic acid group.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] = 277.12 for CHNO) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Density Functional Theory (DFT) calculations on analogous pyrazoles reveal electronic properties (e.g., HOMO-LUMO gaps) that correlate with antioxidant or anti-inflammatory activity. Molecular docking against targets like xanthine oxidase or PPAR-γ shows binding affinities influenced by the 2-methoxyphenyl group’s steric bulk and the carboxylic acid’s hydrogen-bonding capacity .

Q. What experimental challenges arise in resolving contradictions between crystallographic data and spectroscopic results?

- Discrepancies may occur due to polymorphism or solvent inclusion in crystals. For example, a study on 5-methyl-1-phenylpyrazole-4-carboxylic acid found variations in hydrogen-bonding patterns between X-ray (solid-state) and NMR (solution-phase) data. Redundant validation using PXRD and DSC ensures structural consistency .

Q. How are structure-activity relationships (SARs) analyzed for pyrazole derivatives in drug discovery?

- Step 1 : Synthesize analogs with substituent variations (e.g., replacing ethyl with methyl or trifluoromethyl).

- Step 2 : Screen for biological activity (e.g., IC values against cancer cell lines).

- Step 3 : Corrogate steric/electronic parameters (e.g., Hammett constants) with activity trends. For instance, electron-withdrawing groups at position 5 enhance COX-2 inhibition in related compounds .

Methodological Recommendations

- Synthesis : Optimize cyclocondensation using microwave-assisted synthesis to reduce reaction time .

- Crystallography : Use SHELX-TL for structure refinement; validate hydrogen bonds with Olex2 .

- Bioactivity Screening : Pair in vitro assays (e.g., MTT for cytotoxicity) with in silico ADMET profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.